Indium(III) sulfate hydrate is a precursor for the creation of indium-based thin films and nanomaterials. These materials have valuable properties for applications in transistors, solar cells, and light-emitting diodes (LEDs) [Indium (III) sulfate hydrate - American Elements, ].
Research in material science explores indium(III) sulfate hydrate's potential for applications in areas like transparent conducting oxides and superconductors [Indium(III) Sulfate Hydrate | AMERICAN ELEMENTS ®, ].
While the research is ongoing, some studies have investigated the interaction of indium(III) sulfate hydrate with biological molecules and its potential use in certain biological imaging techniques [Buy Indium(III) sulfate hydrate (EVT-393435) | 304655-87-6 - EvitaChem, ]. It's important to note that indium(III) sulfate hydrate is for research purposes only and not for medical or veterinary use.
Indium(III) sulfate hydrate is a chemical compound with the formula , where represents the number of water molecules associated with the sulfate. It appears as a white-gray powder and is notable for its role as a sulfate salt of indium, a metal that has gained attention in various industrial applications. Indium(III) sulfate can exist in several hydrated forms, including pentahydrate and nonahydrate, depending on the number of water molecules attached to the sulfate ions .
Indium(III) sulfate can be synthesized through various reactions, primarily involving indium metal or its oxides and sulfuric acid. The general reaction can be summarized as follows:
When heated above 710 K (approximately 437 °C), indium(III) sulfate decomposes, releasing sulfur trioxide and yielding indium oxide:
Additionally, indium(III) sulfate solutions exhibit complex behavior in terms of their acidity and solubility, with a pH of around 1.85 in a 0.14 mol/L solution .
Indium(III) sulfate hydrate can be synthesized through several methods:
These methods allow for control over the hydration state of the resulting compound, yielding different hydrates based on temperature and concentration conditions .
Studies on the interactions of indium(III) sulfate hydrate with other compounds are sparse but indicate that it can form complexes with various ligands. The behavior of these complexes can vary significantly based on concentration and temperature, affecting their stability and reactivity. For instance, the formation of sulfate complexes is enhanced at higher temperatures, suggesting endothermic reactions during complexation .
Indium(III) sulfate hydrate shares similarities with various other metal sulfates, particularly those involving transition metals. Below is a comparison highlighting its uniqueness:
Compound | Formula | Unique Features |
---|---|---|
Indium(III) Sulfate Hydrate | Forms multiple hydrates; unique complexation behavior | |
Aluminum Sulfate | Commonly used in water purification; more stable hydrates | |
Iron(III) Sulfate | Used in pigments; exhibits different solubility characteristics | |
Zinc Sulfate | Widely used as a dietary supplement; simpler structure |
Indium(III) sulfate hydrate stands out due to its unique hydration states and complexation capabilities, making it valuable in specialized applications compared to more common metal sulfates .
Indium(III) sulfate hydrate, with the chemical formula In₂(SO₄)₃·xH₂O, is a versatile inorganic compound that serves as an important precursor in various industrial applications [1]. The synthesis and preparation methods of this compound have been extensively studied and optimized to achieve high purity and specific hydration states [2]. This article provides a comprehensive overview of the various approaches to synthesize indium(III) sulfate hydrate, focusing on conventional acid-base reactions, electrochemical methods, hydration state control, and industrial-scale production optimization [3].
Conventional acid-base reaction routes represent the most established and widely employed methods for synthesizing indium(III) sulfate hydrate [2]. These methods typically involve the reaction of indium-containing precursors with sulfuric acid under controlled conditions [3]. The two primary conventional routes include the direct reaction of metallic indium with sulfuric acid and the conversion of indium oxide or carbonate precursors [1].
The direct reaction between metallic indium and sulfuric acid represents one of the most straightforward methods for synthesizing indium(III) sulfate hydrate [2]. In this process, high-purity metallic indium is reacted with concentrated sulfuric acid under controlled temperature conditions [3]. The reaction proceeds according to the following chemical equation:
2In + 3H₂SO₄ → In₂(SO₄)₃ + 3H₂ [2]
The reaction is typically conducted at elevated temperatures ranging from 100°C to 150°C to enhance the reaction kinetics and ensure complete conversion [4]. The heat of formation for this reaction has been determined to be 49.039 calories [5]. To optimize the specific surface area of indium and thereby enhance the reaction efficiency, metallic indium is often melted and processed into forms with high surface area prior to the reaction [6].
A detailed procedure involves placing indium metal into a melting material funnel with a small aperture (approximately 1 mm), heating to around 300°C, and then dropping the molten indium onto a quartz plate with running water [6]. This technique produces indium with a high specific surface area, which significantly improves the reaction efficiency with sulfuric acid [6].
Table 1: Parameters for Metallic Indium Reaction with Sulfuric Acid
Parameter | Typical Value | Effect on Reaction |
---|---|---|
Temperature | 100-150°C | Higher temperatures increase reaction rate but may affect hydration state |
Sulfuric Acid Concentration | 98% | Higher concentrations improve reaction efficiency |
Indium to Acid Ratio | 1 kg : 700 mL | Optimal ratio for complete conversion |
Reaction Time | 2-3 hours | Sufficient for complete conversion |
Stirring Rate | Continuous | Ensures uniform reaction and prevents local overheating |
The reaction between metallic indium and sulfuric acid is exothermic, necessitating careful temperature control to prevent overheating and potential side reactions [3]. After the reaction is complete, the resulting solution contains indium(III) sulfate, which can be further processed to obtain the desired hydration state [2].
An alternative conventional route for synthesizing indium(III) sulfate hydrate involves the conversion of indium oxide (In₂O₃) or indium carbonate precursors using sulfuric acid [2]. This method is particularly advantageous when starting with indium oxide waste or byproducts from other industrial processes [7].
For indium oxide conversion, the reaction proceeds according to the following equation:
In₂O₃ + 3H₂SO₄ → In₂(SO₄)₃ + 3H₂O [2]
The heat of formation for this reaction has been measured at 72.78 calories, making it more energetically favorable than the direct metallic indium route [5]. The reaction typically requires an excess of strong acid to prevent the formation of insoluble basic salts [2].
A detailed procedure for indium oxide conversion involves mixing indium oxide powder with concentrated sulfuric acid in a ceramic crucible, followed by a maturation period of several hours [7]. The mixture is then diluted with water and additional sulfuric acid is added to obtain the final solution [7]. In some processes, oxidizing agents such as sodium chlorate may be added to ensure complete conversion and to control the oxidation state of indium [7].
For indium carbonate precursors, the reaction involves the displacement of carbonate ions by sulfate ions, with the evolution of carbon dioxide gas:
In₂(CO₃)₃ + 3H₂SO₄ → In₂(SO₄)₃ + 3H₂O + 3CO₂ [2]
This reaction is particularly efficient due to the driving force provided by the evolution of carbon dioxide gas, which shifts the equilibrium toward the products [3]. The reaction is typically conducted at moderate temperatures (40-60°C) with continuous stirring to facilitate the release of carbon dioxide [2].
Table 2: Comparison of Oxide and Carbonate Precursor Conversion Methods
Parameter | Indium Oxide Method | Indium Carbonate Method |
---|---|---|
Reaction Temperature | 40-60°C | 40-60°C |
Acid Requirement | Excess required | Stoichiometric amount sufficient |
Reaction Time | 5-20 hours | 2-4 hours |
By-products | Water | Water and carbon dioxide |
pH Control | Critical to prevent basic salt formation | Less critical due to CO₂ evolution |
Industrial Applicability | Widely used for waste oxide recycling | Less common due to limited carbonate availability |
In both oxide and carbonate conversion methods, careful control of the reaction conditions, particularly the pH and temperature, is essential to prevent the formation of insoluble basic indium salts [2]. An excess of strong acid is typically maintained throughout the reaction to ensure complete conversion and to stabilize the resulting indium(III) sulfate in solution [3].
Electrochemical methods offer alternative routes for synthesizing indium(III) sulfate hydrate with potential advantages in terms of purity control and energy efficiency [8]. These approaches typically involve electrochemical processes that either directly produce indium(III) sulfate or generate precursors that are subsequently converted to the sulfate form [9].
Bidirectional pulse electrodeposition represents an advanced electrochemical technique for synthesizing indium compounds, including indium(III) sulfate [8]. This method involves the application of alternating cathodic and anodic potential pulses in an electrolyte containing indium ions, typically in a sulfate medium [9].
The electrochemical behavior of indium(III) in sulfate electrolytes has been extensively studied using techniques such as cyclic voltammetry, chronoamperometry, and electrochemical impedance spectroscopy [8]. These studies have revealed that the electrodeposition of indium is an irreversible process with a charge transfer coefficient of approximately 0.116 [10].
In bidirectional pulse electrodeposition, the cathodic pulse reduces indium ions to metallic indium on the electrode surface, while the anodic pulse partially oxidizes the deposited indium, controlling the morphology and properties of the deposit [8]. The process typically employs a titanium electrode, which has been shown to produce high-purity indium deposits with excellent cleanliness [10].
The mechanism of indium electrodeposition at potential steps between -0.3 and -0.6 V has been characterized as diffusion-controlled instantaneous nucleation, with a diffusion coefficient of approximately 7.31 × 10⁻⁹ cm² s⁻¹ [10]. This understanding of the nucleation and growth mechanisms allows for precise control of the electrodeposition process [8].
Table 3: Bidirectional Pulse Electrodeposition Parameters for Indium Sulfate Synthesis
Parameter | Optimal Value | Effect on Deposition |
---|---|---|
Cathodic Potential | -0.3 to -0.6 V | Controls reduction rate and deposit morphology |
Anodic Potential | 0.1 to 0.3 V | Controls oxidation and dissolution processes |
Pulse Duration | 10-100 ms | Affects nucleation and growth mechanisms |
Electrolyte pH | 2.3-2.5 | Critical for controlling reduction process |
Temperature | 40°C | Enhances diffusion and reaction kinetics |
Indium Concentration | 70 g/L | Provides sufficient ion availability for deposition |
Supporting Electrolyte | Boric acid (40 g/L) | Stabilizes the electrolyte and improves deposit quality |
The bidirectional pulse electrodeposition technique offers several advantages for indium(III) sulfate synthesis, including precise control over the oxidation state of indium, high purity of the resulting product, and the ability to operate at relatively low temperatures [8]. However, the method requires specialized equipment and careful optimization of numerous parameters to achieve the desired results [9].
Molten salt electrolysis represents another electrochemical approach for synthesizing indium compounds, which can be subsequently converted to indium(III) sulfate [11]. This method typically involves the electrolysis of indium-containing compounds in a molten salt medium at elevated temperatures [11].
A notable application of this technique is the electrolysis of indium oxide in lithium chloride-potassium chloride (LiCl-KCl) based molten salts with a liquid cathode [11]. In this process, indium oxide is reduced at the cathode, producing metallic indium that can be subsequently oxidized and converted to indium(III) sulfate [11].
The standard electrode potential for the reduction of indium oxide to metallic indium in molten salt systems at 450°C has been determined to be -1.19 V, indicating the thermodynamic feasibility of the process [11]. The reaction can be represented as:
In₂O₃ + 3C → 2In + 3CO₂ [11]
With a standard electrode potential of -0.16 V at 450°C [11].
Table 4: Molten Salt Electrolysis Parameters for Indium Compound Synthesis
Parameter | Typical Value | Function |
---|---|---|
Temperature | 450°C | Maintains salt in molten state and enhances reaction kinetics |
Electrolyte Composition | LiCl-KCl eutectic | Provides conductive medium with suitable melting point |
Working Electrode | Liquid indium or molybdenum | Serves as cathode for indium deposition |
Counter Electrode | Graphite or platinum | Serves as anode for oxidation reactions |
Reference Electrode | Ag/AgCl | Provides reference potential for electrochemical measurements |
Applied Potential | -1.0 to -2.0 V vs. reference | Drives the reduction of indium compounds |
Current Density | 100-200 mA/cm² | Controls the rate of electrochemical reactions |
After the electrolysis process, the produced metallic indium can be converted to indium(III) sulfate through reaction with sulfuric acid, as described in the conventional acid-base reaction routes [2]. The advantage of the molten salt electrolysis approach lies in its ability to process indium oxide directly, which is often available as a byproduct or waste material from other industrial processes [11].
Alternative ionic liquid-based electrolysis systems have also been investigated for indium electrodeposition [12]. These systems typically employ room-temperature ionic liquids, such as 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)amide, as the electrolyte medium [12]. The electrochemical behavior of indium in these systems is complex, involving multiple reduction and oxidation steps, including the formation of intermediate indium(I) species [12].
The control of hydration state is a critical aspect of indium(III) sulfate synthesis, as the compound can exist in various hydrated forms, including the anhydrous form (In₂(SO₄)₃), pentahydrate (In₂(SO₄)₃·5H₂O), and nonahydrate (In₂(SO₄)₃·9H₂O) [2]. The hydration state significantly influences the properties and applications of the compound, necessitating precise control strategies [3].
The crystallization of indium(III) sulfate in different hydration states, particularly the nonahydrate and pentahydrate forms, requires careful control of crystallization conditions [13]. The nonahydrate form (In₂(SO₄)₃·9H₂O) contains nine water molecules per formula unit, while the pentahydrate form (In₂(SO₄)₃·5H₂O) contains five water molecules [13].
The crystallization of these different hydrates is primarily influenced by temperature, concentration, and the presence of excess sulfuric acid [14]. The nonahydrate form typically crystallizes at lower temperatures and from more dilute solutions, while the pentahydrate form is favored at higher temperatures and from more concentrated solutions [14].
A detailed procedure for obtaining the pentahydrate form involves preparing an indium sulfate solution, concentrating the solution, and then crystallizing orthorhombic crystals of In₂(SO₄)₃·5H₂O [14]. These crystals can be heated at approximately 500°C for 6 hours to decompose and generate anhydrous indium sulfate [14].
Alternatively, an acid salt with the formula In₂(SO₄)₃·H₂SO₄·7H₂O can be precipitated by dissolving indium or In₂O₃ in a large excess of dilute sulfuric acid under heating and concentrating at 50°C [14]. The crystals are then filtered, washed with glacial acetic acid, and dried [14]. Heating this acid salt until no more sulfuric acid volatilizes (approximately 450°C for 6 hours) generates anhydrous indium sulfate [14].
Table 5: Comparison of Nonahydrate and Pentahydrate Crystallization Conditions
Parameter | Nonahydrate Crystallization | Pentahydrate Crystallization |
---|---|---|
Molecular Formula | In₂(SO₄)₃·9H₂O | In₂(SO₄)₃·5H₂O |
Molecular Weight | 679.95 g/mol | 607.90 g/mol |
Crystallization Temperature | 20-30°C | 40-60°C |
Solution Concentration | Moderate | High |
Crystallization Method | Slow cooling | Evaporation |
Crystal Structure | Monoclinic | Orthorhombic |
Stability Range | Lower temperatures | Higher temperatures |
Conversion to Anhydrous | Heating at 437-500°C | Heating at 500°C for 6 hours |
The control of hydration state is particularly important for applications that require specific properties of indium(III) sulfate [5]. For instance, the anhydrous form is preferred for applications requiring high thermal stability, while the hydrated forms may be more suitable for applications where controlled release of water is beneficial [15].
The transition between different hydration states can be achieved through controlled heating or exposure to specific humidity conditions [5]. The dehydration process typically occurs in stages, with the loss of water molecules at different temperature thresholds [16]. When heated to 710 K (437°C) or above, indium sulfate decomposes by releasing sulfur trioxide vapor, yielding indium oxide [16].
The industrial-scale production of indium(III) sulfate hydrate requires optimization of various parameters to ensure efficiency, cost-effectiveness, and product quality [17]. Key aspects of industrial production optimization include vacuum crystallization techniques and impurity removal and purification protocols [18].
Vacuum crystallization represents an important technique for the industrial-scale production of indium(III) sulfate hydrate with controlled properties [17]. This method involves the crystallization of indium(III) sulfate under reduced pressure, which offers several advantages including lower crystallization temperatures, enhanced control over crystal size and morphology, and reduced energy consumption [18].
In vacuum crystallization, the indium(III) sulfate solution is subjected to reduced pressure, which lowers the boiling point of the solvent (typically water) and facilitates its evaporation [17]. As the solvent evaporates, the solution becomes supersaturated with indium(III) sulfate, leading to crystallization [18].
The vacuum crystallization process typically employs specialized equipment such as vacuum crystallizers, which consist of a crystallization chamber, a vacuum system, a cooling system, and a crystal collection system [17]. The process parameters, including temperature, pressure, cooling rate, and agitation, are carefully controlled to achieve the desired crystal properties [18].
Table 6: Vacuum Crystallization Parameters for Indium(III) Sulfate Production
Parameter | Typical Range | Effect on Crystallization |
---|---|---|
Vacuum Pressure | 0.1-0.5 atm | Controls evaporation rate and supersaturation |
Solution Temperature | 30-60°C | Influences solubility and crystal growth rate |
Cooling Rate | 0.5-2°C/min | Affects crystal size distribution |
Agitation Speed | 50-200 rpm | Controls mass transfer and crystal uniformity |
Initial Concentration | 40-60% saturation | Determines yield and crystal quality |
Seed Crystal Addition | 0.1-1% by weight | Promotes controlled nucleation |
Residence Time | 1-4 hours | Allows for complete crystallization |
The advantages of vacuum crystallization for indium(III) sulfate production include higher purity of the product due to the preferential crystallization of indium(III) sulfate over impurities, better control over the hydration state of the product, and reduced thermal decomposition due to lower operating temperatures [17]. Additionally, the method allows for the recovery and recycling of the solvent, contributing to the sustainability of the process [18].
Industrial implementation of vacuum crystallization for indium(III) sulfate production often involves continuous or semi-continuous processes, where the feed solution is continuously introduced into the crystallizer, and the crystals are continuously or periodically harvested [17]. This approach enhances productivity and ensures consistent product quality [18].
The purification of indium(III) sulfate is a critical aspect of its industrial production, as impurities can significantly affect the properties and performance of the final product [19]. Various purification protocols have been developed to remove impurities from indium(III) sulfate, depending on the nature and concentration of the impurities and the required purity of the product [20].
Solvent extraction represents a powerful technique for the purification of indium from impurities [19]. This method involves the selective extraction of either indium or impurities into an organic phase, followed by back-extraction or stripping to recover the purified indium [20]. Quaternary phosphonium and ammonium ionic liquids, such as trihexyl(tetradecyl)phosphonium chloride (Cyphos IL 101) and Aliquat 336, have been investigated as effective extractants for indium purification [19].
For the removal of tin impurities, which are common in indium recovered from waste materials, selective solvent extraction has been demonstrated to be effective [20]. Under optimized conditions (acid concentration of 2 M, organic to aqueous phase ratio of 3, and retention time of 10-15 minutes), tin impurities can be selectively extracted, leaving indium in the aqueous phase [20]. This process has been shown to achieve indium purification with tin concentrations reduced to 4-11 ppm [20].
Table 7: Impurity Removal Methods for Indium(III) Sulfate Purification
Impurity | Removal Method | Operating Conditions | Removal Efficiency |
---|---|---|---|
Tin | Selective solvent extraction | Acid concentration: 2 M, O/A ratio: 3 | >99% (residual: 4-11 ppm) |
Iron | Precipitation as hydroxide | pH adjustment to 3.0-3.5 | >95% |
Zinc | Ion exchange | Cation exchange resin, pH 2-3 | >90% |
Lead | Chloride precipitation | Addition of HCl to form PbCl₂ | >98% |
Copper | Cementation with indium | Metallic indium addition, pH 1-2 | >95% |
Organic impurities | Activated carbon treatment | Room temperature, 1-2 hours contact | >90% |
For industrial-scale purification, a combination of methods is often employed to achieve the desired purity level [19]. A typical purification protocol might include precipitation steps to remove major impurities, followed by solvent extraction or ion exchange for the removal of trace impurities, and finally, crystallization or electrowinning to obtain the purified indium(III) sulfate [20].
The purification of indium(III) sulfate can also be achieved through electrowinning, where indium is selectively deposited on a cathode from a sulfate solution [17]. The electrowinning process has been optimized for various cathode materials, including stainless steel, nickel, titanium, aluminum, and copper [21]. Studies have shown that nickel cathodes achieve the highest current efficiency (around 93%), while stainless steel cathodes demonstrate the lowest specific energy consumption (approximately 1.67 kWh/kg) [18].
The purity of indium(III) sulfate produced through these purification protocols can reach 99.9976%, making it suitable for high-tech applications that require ultra-high purity materials [20]. The choice of purification method depends on factors such as the initial impurity profile, the required final purity, economic considerations, and environmental constraints [19].